1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione 1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Brand Name: Vulcanchem
CAS No.: 1024430-99-6
VCID: VC6345023
InChI: InChI=1S/C23H18N2O3S/c1-15-3-7-18(8-4-15)24-21(26)20(13-17-11-12-29-14-17)22(27)25(23(24)28)19-9-5-16(2)6-10-19/h3-14H,1-2H3
SMILES: CC1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)C
Molecular Formula: C23H18N2O3S
Molecular Weight: 402.47

1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

CAS No.: 1024430-99-6

VCID: VC6345023

Molecular Formula: C23H18N2O3S

Molecular Weight: 402.47

* For research use only. Not for human or veterinary use.

1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione - 1024430-99-6

Description

1,3-Bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a molecular formula of C23H18N2O3S and a molecular weight of approximately 402.47 g/mol . This compound is part of the diazinane class, which includes heterocyclic compounds containing nitrogen and oxygen atoms in a ring structure. The presence of a thiophene ring and two 4-methylphenyl groups attached to the diazinane core makes this compound particularly interesting for various chemical and biological applications.

Synthesis and Preparation

While specific synthesis details for 1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione are not widely documented, compounds with similar structures often involve multi-step reactions involving condensation or cyclization processes. For instance, related compounds may be synthesized through reactions involving aromatic amines, aldehydes, and other organic precursors in the presence of catalysts or bases.

Spectroscopic and Analytical Data

Spectroscopic analysis of similar compounds typically involves techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to determine structural features and functional groups. For example, the presence of aromatic rings and carbonyl groups can be identified through specific absorption bands in IR spectra, while NMR can provide detailed information about the molecular structure and environment of different nuclei.

Biological and Chemical Applications

While specific applications of 1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione are not extensively documented, compounds with similar structures may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Additionally, their unique structural features make them candidates for materials science applications, such as in the development of new polymers or optical materials.

CAS No. 1024430-99-6
Product Name 1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Molecular Formula C23H18N2O3S
Molecular Weight 402.47
IUPAC Name 1,3-bis(4-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C23H18N2O3S/c1-15-3-7-18(8-4-15)24-21(26)20(13-17-11-12-29-14-17)22(27)25(23(24)28)19-9-5-16(2)6-10-19/h3-14H,1-2H3
Standard InChIKey BDVAJXPOHFKVHO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)C
Solubility not available
PubChem Compound 5060231
Last Modified Aug 18 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator